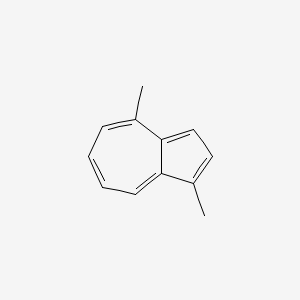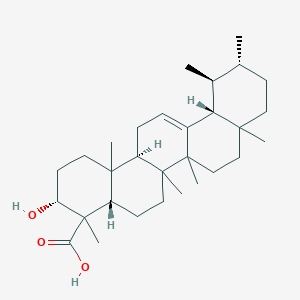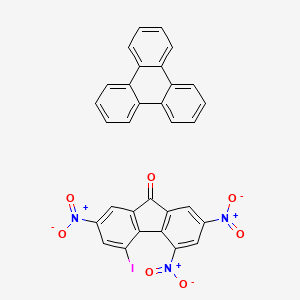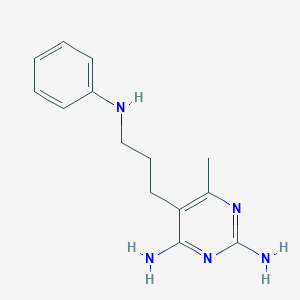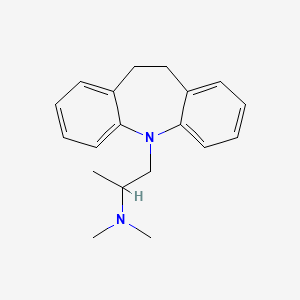
5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(2'-(N,N-dimethylamino)-2'-methyl)ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(2’-(N,N-dimethylamino)-2’-methyl)ethyl-” is a complex organic compound that belongs to the class of dibenzazepines. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(2’-(N,N-dimethylamino)-2’-methyl)ethyl-” typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the dibenzazepine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the dimethylaminoethyl group through nucleophilic substitution.
Reduction Reactions: Reduction of intermediate compounds to achieve the desired dihydro form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
“5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(2’-(N,N-dimethylamino)-2’-methyl)ethyl-” can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Further reduction to more saturated compounds.
Substitution: Nucleophilic or electrophilic substitution to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce fully saturated analogs.
Wissenschaftliche Forschungsanwendungen
“5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(2’-(N,N-dimethylamino)-2’-methyl)ethyl-” has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of “5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(2’-(N,N-dimethylamino)-2’-methyl)ethyl-” involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbamazepine: A well-known dibenzazepine used as an anticonvulsant and mood stabilizer.
Oxcarbazepine: A derivative of carbamazepine with similar therapeutic effects.
Amitriptyline: A tricyclic antidepressant with a dibenzazepine structure.
Uniqueness
“5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(2’-(N,N-dimethylamino)-2’-methyl)ethyl-” is unique due to its specific substitution pattern and the presence of the dimethylaminoethyl group. This structural feature may confer distinct biological activities and therapeutic potential compared to other dibenzazepines.
Eigenschaften
CAS-Nummer |
2064-23-5 |
|---|---|
Molekularformel |
C19H24N2 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-2-amine |
InChI |
InChI=1S/C19H24N2/c1-15(20(2)3)14-21-18-10-6-4-8-16(18)12-13-17-9-5-7-11-19(17)21/h4-11,15H,12-14H2,1-3H3 |
InChI-Schlüssel |
WMWZAQFDBNMOHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxybutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide](/img/structure/B14753518.png)
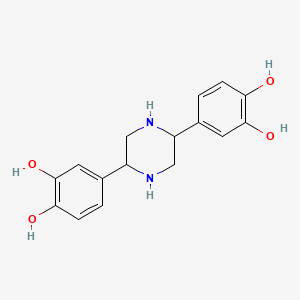
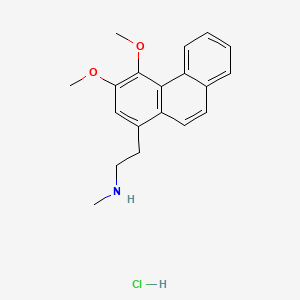

![Aceanthryleno[2,1-a]aceanthrylene-5,13-dione](/img/structure/B14753534.png)
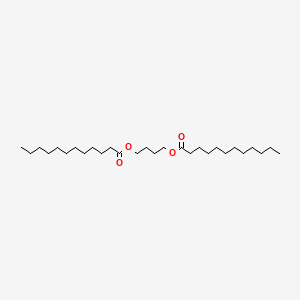
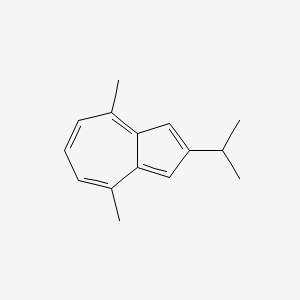

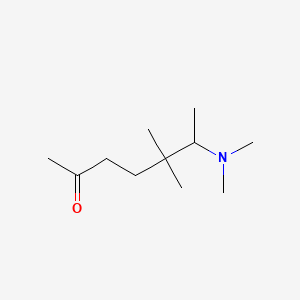
![2-(2-chlorophenyl)-3-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]quinazolin-4-one](/img/structure/B14753575.png)
